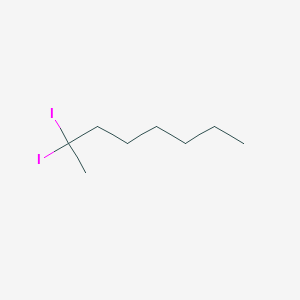
Octane, 2,2-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 2,2-diiodo-: is an organic compound with the molecular formula C8H16I2 It is a derivative of octane where two iodine atoms are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 2,2-diiodo- typically involves the iodination of octane. One common method is the reaction of octane with iodine in the presence of a catalyst such as red phosphorus. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine atoms at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of Octane, 2,2-diiodo- may involve large-scale iodination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Octane, 2,2-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form octane or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of iodinated alcohols or ketones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products:
Substitution: Products include various iodinated derivatives depending on the substituent introduced.
Reduction: The major product is octane.
Oxidation: Products include iodinated alcohols and ketones.
Scientific Research Applications
Chemistry: Octane, 2,2-diiodo- is used as a reagent in organic synthesis to introduce iodine atoms into other molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, iodinated compounds are often used as radiolabels for imaging and diagnostic purposes. Octane, 2,2-diiodo- can be used to synthesize radiolabeled compounds for medical imaging.
Industry: The compound is used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Octane, 2,2-diiodo- involves its ability to undergo various chemical reactions due to the presence of iodine atoms. The iodine atoms can participate in electrophilic and nucleophilic reactions, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Octane, 2-iodo-: A similar compound with only one iodine atom at the second carbon position.
Octane, 1,8-diiodo-: A compound with iodine atoms at the first and eighth carbon positions.
2,2-Diiodobutane: A shorter chain analog with similar iodine substitution.
Uniqueness: Octane, 2,2-diiodo- is unique due to the specific positioning of the iodine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where selective iodination is required.
Properties
IUPAC Name |
2,2-diiodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16I2/c1-3-4-5-6-7-8(2,9)10/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEWYFAGIGYPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16I2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471116 |
Source


|
| Record name | Octane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114474-50-9 |
Source


|
| Record name | Octane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

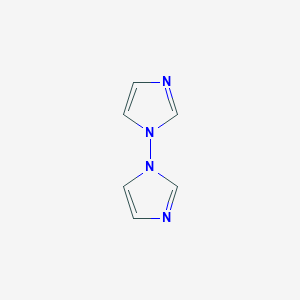
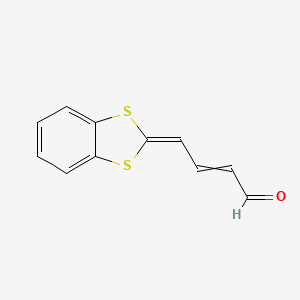
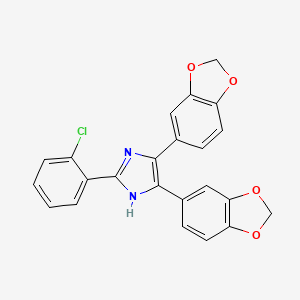
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
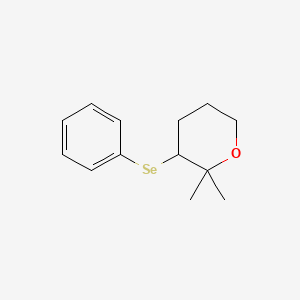
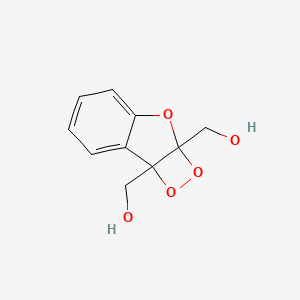

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
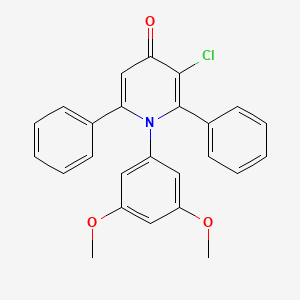
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
